molecular formula C18H12N4O3S2 B12853826 N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide

N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide

Cat. No.: B12853826
M. Wt: 396.4 g/mol
InChI Key: VEYGXIMSGSRNTB-UHFFFAOYSA-N
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Description

N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and furan intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, this compound could be studied for its pharmacological properties. Researchers may explore its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its unique properties could enhance the performance of industrial products.

Mechanism of Action

The mechanism of action of N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide include other thiazole and furan derivatives. Examples might include:

  • Thiazole-2-carboxamide derivatives
  • Furan-2-carboxamide derivatives
  • Phenylthiazole compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H12N4O3S2

Molecular Weight

396.4 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)-5-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H12N4O3S2/c23-15(21-17-19-7-9-26-17)12-3-1-11(2-4-12)13-5-6-14(25-13)16(24)22-18-20-8-10-27-18/h1-10H,(H,19,21,23)(H,20,22,24)

InChI Key

VEYGXIMSGSRNTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=NC=CS3)C(=O)NC4=NC=CS4

Origin of Product

United States

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